molecular formula C16H17NO4S2 B4795005 methyl 4-methyl-3-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate

methyl 4-methyl-3-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate

Cat. No. B4795005
M. Wt: 351.4 g/mol
InChI Key: UTWKZQNYDXMEOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-methyl-3-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate, also known as MMASB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MMASB is a sulfonamide derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of methyl 4-methyl-3-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. methyl 4-methyl-3-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate has been reported to inhibit the activity of carbonic anhydrase by binding to its active site. methyl 4-methyl-3-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate has also been reported to inhibit the activity of various cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
methyl 4-methyl-3-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate has been reported to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-bacterial activities. methyl 4-methyl-3-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate has also been reported to inhibit the activity of carbonic anhydrase, which may lead to various physiological effects, including acid-base imbalance, respiratory distress, and bone disorders.

Advantages and Limitations for Lab Experiments

Methyl 4-methyl-3-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate has several advantages for lab experiments, including its high yield of synthesis and its potential applications in various fields. However, methyl 4-methyl-3-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate also has some limitations, including its limited solubility in water and its potential toxicity.

Future Directions

There are several future directions for the research on methyl 4-methyl-3-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate, including the synthesis of new derivatives with improved properties, the investigation of its potential applications in various fields, and the elucidation of its mechanism of action. methyl 4-methyl-3-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate has the potential to be used as a building block for the synthesis of various other compounds, and its anti-cancer and anti-inflammatory activities make it a promising candidate for drug development. Further research is needed to fully understand the potential applications and limitations of methyl 4-methyl-3-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate.
Conclusion:
In conclusion, methyl 4-methyl-3-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate is a sulfonamide derivative that has gained attention in the scientific community due to its potential applications in various fields. methyl 4-methyl-3-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate has been synthesized using various methods, and it exhibits anti-inflammatory, anti-cancer, and anti-bacterial activities. methyl 4-methyl-3-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate has also been reported to inhibit the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes. methyl 4-methyl-3-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate has several advantages for lab experiments, but it also has some limitations. Further research is needed to fully understand the potential applications and limitations of methyl 4-methyl-3-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate.

Scientific Research Applications

Methyl 4-methyl-3-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate has potential applications in various fields, including medicinal chemistry, biochemistry, and material science. methyl 4-methyl-3-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate has been reported to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. methyl 4-methyl-3-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate has also been reported to inhibit the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes, including acid-base balance, respiration, and bone resorption. methyl 4-methyl-3-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate has also been used as a building block for the synthesis of various other compounds.

properties

IUPAC Name

methyl 4-methyl-3-[(4-methylsulfanylphenyl)sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S2/c1-11-4-5-12(16(18)21-2)10-15(11)17-23(19,20)14-8-6-13(22-3)7-9-14/h4-10,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWKZQNYDXMEOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NS(=O)(=O)C2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-methyl-3-({[4-(methylsulfanyl)phenyl]sulfonyl}amino)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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